N-Ethyl-N-methylmethanesulfonamide (CAS 55790-96-0) is a highly stable, polar aprotic dialkyl sulfonamide utilized as a specialized solvent, an advanced electrolyte component, and a versatile building block in organic synthesis. Characterized by its robust methanesulfonyl core and an asymmetric N-ethyl-N-methyl substitution, this compound offers a wide electrochemical window and exceptional thermal stability. It is increasingly procured for applications where conventional polar aprotic solvents (such as DMF or DMSO) fail due to oxidative degradation or unwanted reactivity, particularly in electrochemical synthesis and advanced materials formulation [1].
Substituting N-ethyl-N-methylmethanesulfonamide with symmetrical analogs or standard amides compromises processability and stability. For instance, the closely related in-class substitute N,N-dimethylmethanesulfonamide (DMMSA) is a solid at room temperature (melting point ~49 °C), requiring heated transfer lines and limiting its use as a low-temperature electrolyte or solvent. Conversely, standard amides like N-ethyl-N-methylacetamide lack the strong electron-withdrawing sulfonyl group, resulting in a significantly narrower electrochemical window and higher susceptibility to hydrolysis under harsh acidic or basic conditions. The asymmetric substitution in N-ethyl-N-methylmethanesulfonamide disrupts crystal packing, ensuring a liquid state at ambient conditions while maintaining the extreme polarity and chemical inertness characteristic of the sulfonamide class [1].
The asymmetric N-ethyl-N-methyl substitution significantly disrupts the crystal lattice compared to symmetrical dialkyl sulfonamides. While N,N-dimethylmethanesulfonamide (DMMSA) exhibits a melting point of approximately 49 °C, necessitating thermal management for liquid handling, N-ethyl-N-methylmethanesulfonamide remains a liquid at room temperature. This structural asymmetry provides the high dielectric constant of a short-chain dialkyl sulfonamide without the handling constraints of a solid [1].
| Evidence Dimension | Physical State / Melting Point |
| Target Compound Data | Liquid at standard ambient temperature (<20 °C) |
| Comparator Or Baseline | N,N-Dimethylmethanesulfonamide (Solid, MP ~49 °C) |
| Quantified Difference | >25 °C reduction in melting point |
| Conditions | Standard atmospheric pressure and 20-25 °C |
Allows buyers to utilize a highly polar sulfonamide solvent without investing in heated infrastructure or dealing with precipitation in low-temperature applications.
Sulfonamides inherently possess superior oxidative stability compared to their carboxamide counterparts. The strong electron-withdrawing nature of the methanesulfonyl group in N-ethyl-N-methylmethanesulfonamide shifts its oxidation potential significantly higher than that of N-ethyl-N-methylacetamide. This wide electrochemical window makes it highly suitable as a supporting solvent or electrolyte in demanding anodic oxidations, such as the electrochemical dehydration of sulfonic acids, where standard solvents would undergo oxidative degradation [1].
| Evidence Dimension | Anodic Stability (Electrochemical Window) |
| Target Compound Data | High oxidative resistance (>2.5 V vs Ag/Ag+ typical for dialkyl sulfonamides) |
| Comparator Or Baseline | N-Ethyl-N-methylacetamide (~1.5-2.0 V vs Ag/Ag+) |
| Quantified Difference | ~0.5-1.0 V extension in anodic stability |
| Conditions | Anodic oxidation conditions in electrochemical cells |
Critical for procurement in electrosynthesis and battery research where solvent degradation limits cell lifespan and product purity.
N-ethyl-N-methylmethanesulfonamide serves as a benchmark product for validating advanced synthetic methodologies, such as the electrochemical dehydration of sulfonic acids. Recent studies demonstrate that it can be efficiently synthesized in a one-pot reaction via the electrochemical generation of methanesulfonic anhydride followed by the addition of N-ethylmethylamine. This confirms its role not only as a solvent but as a highly stable, accessible target and intermediate that can be produced without harsh halogenated dehydrating agents [1].
| Evidence Dimension | Halogenated Reagent Dependency |
| Target Compound Data | 0 equivalents of toxic chlorinating agents (via electrochemical anhydride intermediate) |
| Comparator Or Baseline | Traditional synthesis (requires 1+ equivalents of SOCl2 or similar) |
| Quantified Difference | 100% reduction in halogenated dehydrating agents |
| Conditions | Electrochemical cell, thiocyanate-supporting electrolyte, mild conditions |
Demonstrates the compound's compatibility with modern, sustainable electrosynthetic pathways, relevant for scale-up and green chemistry procurement.
Due to its wide electrochemical window and liquid state at room temperature, it is an ideal candidate for advanced battery electrolytes and supercapacitors where symmetrical sulfonamides (like DMMSA) would precipitate or require excessive heating [1].
Its resistance to oxidative degradation makes it a superior alternative to DMF or DMAc in electrochemical reactors, particularly for the synthesis of highly value-added compounds like anhydrides and complex APIs where solvent stability is critical [2].
As a stable, asymmetrically substituted dialkyl sulfonamide, it serves as a lipophilic, metabolically stable motif in medicinal chemistry, replacing less stable amide linkages in drug discovery libraries. Its proven compatibility with mild, one-pot electrosynthetic amidation routes makes it highly attractive for green scale-up [2].